1-Amino-4-phenylcyclohexanecarboxylic acid (referred to as cis-Apc in some studies) is a compound of significant interest in the field of medicinal chemistry due to its biological activity and potential therapeutic applications. Research has shown that structurally similar compounds, such as 1-aminocyclopropanecarboxylic acid (ACPC), exhibit a range of pharmacological effects, including antidepressant and anxiolytic actions in animal models1, and neuroprotective actions6. These compounds are known to interact with the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex, which plays a crucial role in synaptic plasticity and neurotoxicity2. The synthesis and study of these compounds, including various β-aminocarboxylic acids, have been driven by their presence in natural products, antibiotics, and their use as precursors for other pharmacologically active compounds3.
1-Amino-4-phenylcyclohexanecarboxylic acid is characterized by a cyclohexane ring with an amino group and a phenyl group attached to positions 1 and 4, respectively. [] The molecule exists as four stereoisomers due to the chiral centers at the alpha-carbon (C1) and the phenyl-substituted carbon (C4). [] These stereoisomers can be categorized into two groups based on the relative orientation of the amino and phenyl substituents: cis and trans. [] The conformational preferences of c(6)Phe are influenced by the stereochemistry at both chiral centers, with different stereoisomers exhibiting distinct conformational preferences. []
The mechanism of action of cis-Apc and related compounds like ACPC involves their interaction with the NMDA receptor complex. ACPC is a high-affinity ligand for the strychnine-insensitive glycine receptors, which are part of the NMDA receptor complex. It exhibits partial agonist properties, which means it can activate the receptor to a lesser extent than the full agonist glycine1. This partial agonism can confer neuroprotective effects by preventing excessive activation of the NMDA receptor, which is implicated in excitotoxicity and neuronal damage following events such as ischemia6. Additionally, ACPC and its esters have been shown to block NMDA-induced convulsions, suggesting a potential role in treating neuropathologies associated with excessive NMDA receptor activity2.
In pharmacology and neuroscience, cis-Apc has been identified as a potent agonist at the human melanocortin-4 receptor (hMC4R), with selectivity against other melanocortin receptors. This selectivity is achieved by replacing His6 with phenyl-containing rigid templates in linear pentapeptides5. The anxiolytic properties of ACPC, which is structurally related to cis-Apc, have been demonstrated in animal models, indicating that ligands acting through strychnine-insensitive glycine receptors may represent a new class of anxiolytic agents7.
In synthetic and medicinal chemistry, the synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids, including cis-Apc, has garnered attention due to their biological effects and their role as precursors for bioactive compounds. These compounds have been found in natural products and antibiotics and possess antifungal, antibacterial, and analgesic activities3. Additionally, methods have been developed to access enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, which highlights the importance of stereochemistry in the biological activity of these compounds8.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6